(+)-Chrysanthenone is a naturally occurring terpenoid with the molecular formula . It is notable for its distinctive structure, which includes a cyclopentane ring and a ketone functional group. This compound can be derived from its isomer, verbenone, through a photochemical rearrangement reaction, making it an interesting subject for both synthetic and natural product chemistry .
The chemical reactivity of (+)-chrysanthenone encompasses various transformations:
Research has indicated that (+)-chrysanthenone exhibits various biological activities, including:
Several methods have been developed for synthesizing (+)-chrysanthenone:
(+)-Chrysanthenone has several applications across different fields:
Interaction studies involving (+)-chrysanthenone focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with other compounds. For instance, research has explored how different substituents on nucleophiles affect the rate of addition to chrysanthenone, providing insights into its reactivity patterns .
Several compounds share structural similarities with (+)-chrysanthenone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Verbenone | Terpenoid | Precursor to chrysanthenone; different isomer |
| Beta-Pinene | Terpenoid | Commonly found in essential oils; distinct aroma |
| Filifolone | Terpenoid | Exhibits different biological activities; related structure |
| Isogeranic Acid (Z) | Carboxylic Acid | Derivative formed from chrysanthenone; involved in similar reactions |
(+)-Chrysanthenone stands out due to its specific arrangement of functional groups and the unique properties that arise from this configuration. Its ability to participate in various
The photochemical rearrangement of verbenone to chrysanthenone represents one of the most well-established synthetic routes to this monoterpenoid compound [5]. This transformation proceeds through a Norrish Type I photochemical process, which involves the homolytic cleavage of the carbonyl group under ultraviolet irradiation [9] [21].
The mechanism of this photochemical rearrangement begins with the photoexcitation of (S)-verbenone to its singlet excited state [5]. Through intersystem crossing, the triplet state is achieved, which then undergoes alpha-scission characteristic of Norrish Type I reactions [9]. The resulting radical intermediates undergo rearrangement to form the chrysanthenone framework through a series of bond-breaking and bond-forming processes [21].
Research conducted by Song and colleagues demonstrated that the photochemical rearrangement of (-)-verbenone under ultraviolet light irradiation efficiently produces (-)-isochrysanthenone [6]. The reaction conditions typically involve irradiation in cyclohexane or similar non-polar solvents [5]. The photomediated transformation shows remarkable stereoselectivity, with the configuration of the starting verbenone dictating the absolute stereochemistry of the resulting chrysanthenone product [6].
| Starting Material | Solvent | Irradiation Wavelength | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (S)-Verbenone | Cyclohexane | UV (broad spectrum) | (+)-Chrysanthenone | 85-92 | [5] |
| (-)-Verbenone | Toluene | UV (365 nm) | (-)-Isochrysanthenone | 78-85 | [6] |
| (S)-Verbenone | Benzene | UV (300-400 nm) | (+)-Chrysanthenone | 80-88 | [21] |
The photochemical rearrangement exhibits several important characteristics that make it synthetically valuable [5]. The reaction proceeds with high conversion rates and minimal side product formation when conducted under optimized conditions [21]. The transformation can be performed on preparative scales, with multigram quantities of chrysanthenone being accessible through this methodology [10].
Computational studies have provided insight into the mechanistic details of this photochemical transformation [21]. The initial alpha-scission generates radical intermediates that can undergo various secondary reactions depending on the molecular structure and reaction conditions [9]. The high selectivity observed in the verbenone to chrysanthenone rearrangement is attributed to the rigid bicyclic framework that constrains the possible reaction pathways [5].
Intramolecular [2+2] cycloaddition reactions have emerged as powerful tools for constructing complex terpene frameworks, including those related to chrysanthenone synthesis [25]. These cycloaddition processes typically involve the formation of four-membered ring systems that can subsequently be manipulated to access various terpene scaffolds [12].
The mechanism of intramolecular [2+2] cycloadditions generally proceeds through either concerted or stepwise pathways [25]. Theoretical studies using density functional theory methods have shown that these reactions often involve asynchronous bond formation, with one carbon-carbon bond forming significantly earlier than the other [12]. The activation energies for these transformations are highly dependent on the substituents present on the reacting alkene units [25].
Research has demonstrated that ene-ketene substrates undergo intramolecular [2+2] cycloaddition to form cyclobutanone products with varying regioselectivity [12]. The reaction can proceed through either normal [2+2] cycloaddition to give fused-ring systems or cross-[2+2] cycloaddition to yield bridged-ring structures [12]. The selectivity between these pathways is influenced by the substitution pattern of the alkene components and the reaction conditions employed [25].
| Substrate Type | Reaction Temperature (°C) | Activation Energy (kcal/mol) | Product Type | Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| Ene-ketene | 80-120 | 18.5-24.6 | Fused cyclobutanone | 3:1 to 10:1 | [12] |
| Allene-yne | 150-200 | 21.5-28.0 | Bicyclic alkene | 2:1 to 8:1 | [29] |
| Diene-ketene | 100-140 | 19.2-26.8 | Bridged cyclobutane | 4:1 to 15:1 | [25] |
The application of [2+2] cycloaddition strategies to terpene synthesis has been particularly successful in accessing medium-ring systems that serve as precursors to polycyclic terpene frameworks [10]. Photo-thermal metathesis reactions combining photochemical [2+2] cycloaddition with subsequent thermolysis have enabled the synthesis of functionalized medium rings suitable for transannular cyclization reactions [10].
Studies on allene-yne [2+2] cycloadditions have revealed that these reactions proceed through stepwise diradical mechanisms rather than concerted pathways [29]. The diradical intermediates can be trapped by appropriately positioned cyclopropane rings, providing experimental evidence for their existence [29]. This mechanistic understanding has enabled the development of more efficient synthetic routes to complex terpene targets [29].
The scope of intramolecular [2+2] cycloadditions in terpene synthesis extends to the formation of spirocyclic systems [29]. Tandem thermal [3] [3]-sigmatropic rearrangement/[2+2] cycloaddition sequences have been developed to access spirocyclobutene frameworks that can be further elaborated to more complex terpene structures [29].
Catalytic asymmetric synthesis represents the most efficient approach for obtaining enantiopure chrysanthenone and related terpene compounds [13]. Modern stereocontrol methodologies encompass a broad range of catalytic systems, including transition metal catalysts with chiral ligands, organocatalysts, and biocatalytic systems [14].
Transition metal-catalyzed asymmetric synthesis employs chiral ligands such as phosphines and N-heterocyclic carbenes to induce enantioselectivity in key bond-forming reactions [13]. These catalytic systems enable precise control over stereochemistry through the formation of well-defined chiral environments around the metal center [14]. The development of privileged ligand scaffolds has significantly advanced the field of asymmetric transition metal catalysis [13].
Organocatalytic approaches to stereocontrol utilize small organic molecules as catalysts to induce enantioselectivity [37]. These systems include enamine, iminium ion, and Brønsted acid/base catalysis mechanisms [34]. Chiral urea and thiourea derivatives have proven particularly effective for reactions involving cationic intermediates, such as those encountered in terpene cyclization processes [28].
| Catalyst Type | Substrate Class | Reaction Type | Enantioselectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphine-Pd | Alkenyl halides | Cross-coupling | 85-95 | 70-88 | [13] |
| Chiral Urea | Neryl chloride | Cyclization | 76-96 | 47-85 | [28] |
| Chiral Phosphoric Acid | Indole derivatives | Spirocyclization | 92-99 | 32-68 | [34] |
| Biocatalytic Cyclase | Linear terpenes | Head-to-tail cyclization | >99 | 60-92 | [16] |
Biocatalytic stereocontrol has emerged as a powerful methodology for terpene synthesis, particularly through the use of squalene-hopene cyclases [16]. These enzymes catalyze the stereocontrolled cyclization of linear terpene precursors to form complex polycyclic frameworks with exceptional enantio- and diastereoselectivity [16]. The enzymatic approach offers the advantage of operating under mild conditions while achieving near-perfect stereochemical control [16].
Recent advances in asymmetric photocatalysis have introduced new opportunities for stereocontrolled synthesis [13]. Chiral photoredox catalysts can induce enantioselectivity in radical-mediated transformations, including [2+2] cycloadditions relevant to terpene synthesis [34]. These methods combine the synthetic utility of photochemistry with the precision of asymmetric catalysis [13].
Computational approaches to stereocontrol have become increasingly important for understanding and predicting the outcomes of asymmetric reactions [40]. Density functional theory calculations can provide detailed insights into the factors governing enantioselectivity, enabling the rational design of improved catalytic systems [22]. Machine learning methods are beginning to complement traditional computational approaches by identifying patterns in large datasets of asymmetric reactions [40].
The development of dual catalytic systems represents a frontier in asymmetric synthesis, where multiple catalysts work in concert to achieve transformations that would be difficult with single-catalyst approaches [34]. These systems have been successfully applied to complex terpene synthesis problems, including those requiring multiple stereochemical elements to be controlled simultaneously [28].
The keto-enol tautomerism of (+)-chrysanthenone represents a fundamental aspect of its chemical behavior, involving the equilibrium between the predominant keto form and the minor enol tautomer. This tautomeric equilibrium is governed by the presence of alpha-hydrogen atoms adjacent to the carbonyl group, which enables the spontaneous interconversion between constitutional isomers through proton migration [3].
In (+)-chrysanthenone, the keto form exhibits exceptional thermodynamic stability compared to its enol counterpart. The bicyclic structure provides conformational rigidity that influences the tautomeric equilibrium position. Most monocarbonyl compounds, including chrysanthenone, exist almost entirely in their keto form at equilibrium, with the enol tautomer typically comprising less than 0.0001% of the total equilibrium mixture at room temperature [3]. This predominance of the keto form results from several stabilizing factors inherent to the bicyclic ketone structure.
The thermodynamic stability of (+)-chrysanthenone is significantly enhanced by the bicyclic framework, which minimizes conformational flexibility and reduces the energetic favorability of enol formation . The 2,7,7-trimethylbicyclo[3.1.1] scaffold creates a rigid molecular architecture that stabilizes the ketone functional group through geometric constraints. The bridged bicyclic system reduces ring strain compared to smaller cyclic systems while maintaining structural integrity [5].
Computational studies utilizing density functional theory methods have provided insights into the thermodynamic properties of terpene ketones, including chrysanthenone derivatives. The enthalpy of formation and Gibbs free energy values vary depending on the calculation method employed, with group contribution methods showing reasonable agreement with experimental data [6] [7]. The bicyclic ketone conformation is thermodynamically favored due to the optimal arrangement of substituents and the minimization of steric interactions [8].
The tautomeric equilibrium in (+)-chrysanthenone can be catalyzed by both acids and bases through distinct mechanistic pathways. Acid-catalyzed tautomerism involves protonation of the carbonyl oxygen to generate an intermediate cation, followed by alpha-hydrogen abstraction to yield the enol form [3]. Base-catalyzed enolization occurs through deprotonation of the acidic alpha-hydrogen, with the resulting enolate anion subsequently protonated at oxygen to form the enol tautomer [3]. Despite these catalytic pathways, the equilibrium remains heavily shifted toward the keto form due to the inherent stability of the bicyclic ketone structure.
The ultraviolet absorption characteristics of (+)-chrysanthenone, with a maximum at 290 nm and extinction coefficient of 120, reflect the n→π* transition of the carbonyl chromophore [1]. This spectroscopic property provides evidence for the electronic structure of the ketone functional group and its interaction with the bicyclic framework. The relatively low extinction coefficient indicates that the n→π* transition is symmetry-forbidden, consistent with the localized nature of the carbonyl group within the rigid bicyclic structure.
(+)-Chrysanthenone undergoes diverse oxidation reactions that demonstrate the versatility of its bicyclic ketone structure. The compound serves as a substrate for multiple oxidative transformations, including Baeyer-Villiger oxidation, electrochemical oxidation, and epoxide formation reactions . These reactions proceed through distinct mechanisms that reflect the unique reactivity patterns of the bicyclic monoterpenoid framework.
The Baeyer-Villiger oxidation of (+)-chrysanthenone represents a significant transformation that converts the ketone functional group into a lactone through oxygen insertion. This reaction employs peracids such as hydrogen peroxide in combination with acetic acid as oxidizing agents [10] [11]. The mechanism involves initial nucleophilic attack of the peracid on the protonated carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. Subsequently, an alkyl migration occurs concurrently with the departure of the carboxylic acid leaving group, resulting in the formation of the corresponding lactone product.
In the specific case of (+)-chrysanthenone, Baeyer-Villiger oxidation yields 2,8,8-trimethyl-6-oxo-7-oxabicyclo[3.2.1]oct-2-ene as the primary lactone product [10] [11]. The regioselectivity of this transformation is determined by the migratory aptitude of the different carbon substituents adjacent to the carbonyl group. The migration pattern follows the established order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In bicyclic systems like chrysanthenone, stereoelectronic factors significantly influence which group undergoes migration, with the secondary carbon bearing the allylic functionality serving as the migrating group [11].
The oxidation products from (+)-chrysanthenone can undergo subsequent transformations to generate more complex oxygenated compounds. The lactone formed through Baeyer-Villiger oxidation can be hydrolyzed to afford 2,2,4-trimethyl-5-hydroxycyclohexen-3-yl carboxylic acid, which can be further oxidized using pyridinium chlorochromate to yield the corresponding conjugated ketone acid [11]. These sequential oxidations demonstrate the utility of chrysanthenone as a synthetic intermediate for accessing diverse functionalized products.
Electrochemical oxidation of (+)-chrysanthenone provides an alternative pathway for oxidative functionalization under mild conditions. These reactions typically employ electrode systems with suitable redox mediators to facilitate the oxidation process [12] [13]. The electrochemical approach offers advantages in terms of selectivity and environmental compatibility compared to traditional chemical oxidants. The oxidation can be controlled through adjustment of applied potential, current density, and electrolyte composition.
Epoxide formation from (+)-chrysanthenone and related monoterpenes proceeds through stereospecific oxidation mechanisms. Epoxidation reactions typically utilize peracids or other oxygen-transfer reagents to introduce the epoxide functionality across double bonds [14] [15]. In the case of chrysanthenone, the presence of the alkene double bond in the bicyclic structure provides a site for epoxide formation. The stereochemistry of epoxidation is controlled by the approach of the oxidizing reagent, with steric hindrance from the bicyclic framework directing the stereochemical outcome.
The epoxidation of related pinene derivatives demonstrates the general principles applicable to chrysanthenone. Pinene epoxidation occurs stereospecifically from the less hindered face of the double bond, producing a single epoxide isomer [14]. The dimethyl substitution pattern on the cyclobutyl bridgehead creates steric impedance that prevents oxidizing reagents from attacking the more hindered face. This stereoelectronic control results in highly predictable stereochemical outcomes in epoxide formation reactions.
The resulting epoxides exhibit enhanced reactivity due to ring strain, making them susceptible to nucleophilic ring-opening reactions. The epoxide ring strain provides a thermodynamic driving force for subsequent transformations, including acid-catalyzed hydrolysis to form diols and Lewis acid-promoted rearrangements [15]. These reactions can proceed through either SN1-like or SN2-like mechanisms depending on the substitution pattern and reaction conditions, with the bicyclic framework influencing the mechanistic pathway.
(+)-Chrysanthenone undergoes characteristic Norrish-type photochemical decomposition reactions when subjected to ultraviolet irradiation. These photochemical transformations represent fundamental processes in the photochemistry of carbonyl compounds and demonstrate the unique reactivity patterns of the bicyclic ketone structure under photolytic conditions [16] [17]. The photochemical behavior of chrysanthenone involves both Norrish Type I and Type II reaction pathways, each proceeding through distinct mechanistic routes.
Norrish Type I reactions involve the photochemical cleavage of the alpha-carbon bond adjacent to the carbonyl group, resulting in the formation of two free radical intermediates through homolytic bond scission [16] [17]. In (+)-chrysanthenone, photon absorption by the carbonyl chromophore promotes the molecule to an excited singlet state, which can undergo intersystem crossing to the triplet state. From either excited state, alpha-scission can occur to generate an acyl radical and an alkyl radical fragment. The size and stability of these radical fragments depend on the substitution pattern and the inherent stability of the generated radicals.
The photochemical decomposition of (+)-chrysanthenone follows patterns similar to those observed in related bicyclic ketones such as verbenone. Studies on verbenone photochemistry have shown that ultraviolet irradiation leads to the formation of chrysanthenone as a primary photochemical product through rearrangement processes [18] [19]. This transformation involves a photochemical rearrangement that reorganizes the bicyclic framework while maintaining the overall carbon skeleton. The mechanism likely proceeds through excited state intermediates that undergo bond reorganization to yield the thermodynamically more stable chrysanthenone isomer.
The secondary reaction pathways available to the radical fragments generated in Norrish Type I processes depend on the specific molecular environment and reaction conditions. Several reaction modes are possible for the radical intermediates: recombination to regenerate the original carbonyl compound with potential racemization at the alpha-carbon, loss of carbon monoxide from the acyl radical to form a new carbon radical followed by radical-radical coupling, abstraction of alpha-protons to form ketenes and alkanes, and abstraction of beta-protons to generate aldehydes and alkenes [16] [17].
In the bicyclic system of (+)-chrysanthenone, the geometric constraints imposed by the rigid framework influence the efficiency and selectivity of these secondary processes. The bond dissociation energies of the various alpha-substituents determine the preferential cleavage patterns, with more highly substituted positions typically exhibiting lower bond dissociation energies and thus favoring radical formation [17]. The presence of the allylic double bond in chrysanthenone provides additional stabilization to radical intermediates through resonance delocalization.
Norrish Type II reactions in (+)-chrysanthenone involve intramolecular hydrogen abstraction by the excited carbonyl group from gamma-carbon positions, followed by cyclization of the resulting biradical intermediate [20]. This process requires the presence of accessible gamma-hydrogens within the appropriate geometric arrangement for hydrogen abstraction. The rigid bicyclic structure of chrysanthenone may limit the conformational flexibility required for efficient gamma-hydrogen abstraction, potentially reducing the importance of Type II pathways compared to Type I processes.
The photochemical transformations of (+)-chrysanthenone have been utilized in synthetic applications, particularly in the preparation of the compound from its isomer verbenone [1] [21]. The photochemical rearrangement of verbenone to chrysanthenone under ultraviolet irradiation in quartz reaction vessels represents a practical method for accessing chrysanthenone from readily available starting materials. This transformation demonstrates the synthetic utility of photochemical processes in monoterpene chemistry and provides a route to chrysanthenone that complements traditional synthetic approaches.
The wavelength dependence of the photochemical reactions reflects the electronic absorption characteristics of the carbonyl chromophore. The n→π* transition at 290 nm with an extinction coefficient of 120 indicates the primary absorption band responsible for photochemical activation [1]. The relatively low extinction coefficient suggests that the transition is symmetry-forbidden, requiring higher photon fluxes or longer irradiation times to achieve efficient photochemical conversion.
Environmental factors such as solvent choice, temperature, and oxygen concentration significantly influence the photochemical decomposition pathways and product distributions. Oxygen can quench excited states and trap radical intermediates, altering the reaction outcomes. Solvent effects can stabilize or destabilize excited states and influence the relative rates of competing photochemical processes. Temperature affects the population of vibrational states and the rates of thermal processes that compete with photochemical pathways.